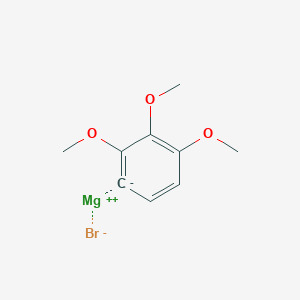

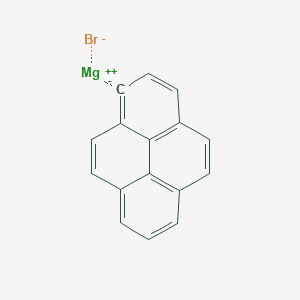

2,3,4-Trimethoxyphenylmagnesium bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,4-Trimethoxyphenylmagnesium bromide: is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of three methoxy groups attached to a benzene ring, which is further bonded to a magnesium bromide moiety. This unique structure makes it a valuable intermediate in various chemical reactions.

作用机制

Target of Action

The 2,3,4-Trimethoxyphenylmagnesium bromide, also known as this compound, 0.50 M in THF, is a type of Grignard reagent Compounds containing the trimethoxyphenyl (tmp) group have been known to target various proteins and enzymes such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group, which is a part of this compound, plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This interaction can lead to a decrease in the biological activity of such analogs after the alteration of the TMP moiety .

Biochemical Pathways

The TMP group, present in this compound, is involved in various biochemical pathways. It has displayed notable anti-cancer effects by effectively inhibiting several proteins and enzymes . Furthermore, TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Result of Action

Tmp-bearing compounds have demonstrated significant efficacy against leishmania, malaria, and trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

生化分析

Biochemical Properties

The Trimethoxyphenyl (TMP) group, which is part of the 2,3,4-Trimethoxyphenylmagnesium bromide structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The this compound, due to its TMP group, has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Molecular Mechanism

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. The TMP group has been incorporated in a wide range of therapeutically interesting drugs .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2,3,4-Trimethoxyphenylmagnesium bromide typically involves the reaction of 2,3,4-trimethoxyphenyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

2,3,4-Trimethoxyphenyl bromide+Magnesium→2,3,4-Trimethoxyphenylmagnesium bromide

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure complete reaction. The reaction conditions are carefully controlled to maintain the temperature and prevent any side reactions. The product is usually purified by distillation or crystallization to achieve the desired purity.

化学反应分析

Types of Reactions: 2,3,4-Trimethoxyphenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form alcohols.

Halides: Reacts with alkyl or aryl halides under anhydrous conditions to form new carbon-carbon bonds.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products:

Alcohols: Formed from the reaction with carbonyl compounds.

Biaryl Compounds: Formed from coupling reactions.

科学研究应用

2,3,4-Trimethoxyphenylmagnesium bromide has a wide range of applications in scientific research:

Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of pharmaceutical compounds, particularly those with aromatic structures.

Material Science: Used in the preparation of advanced materials with specific properties.

Biological Studies: Utilized in the synthesis of biologically active molecules for research purposes.

相似化合物的比较

- Phenylmagnesium bromide

- 4-Methoxyphenylmagnesium bromide

- 3,4-Dimethoxyphenylmagnesium bromide

Comparison: 2,3,4-Trimethoxyphenylmagnesium bromide is unique due to the presence of three methoxy groups, which enhance its nucleophilicity and reactivity compared to other Grignard reagents. The additional methoxy groups also provide steric hindrance, which can influence the selectivity of the reactions it undergoes. This makes it a valuable reagent for specific synthetic applications where high reactivity and selectivity are required.

属性

IUPAC Name |

magnesium;1,2,3-trimethoxybenzene-6-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O3.BrH.Mg/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHSUYBWZCNNGK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[C-]C=C1)OC)OC.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)

![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)